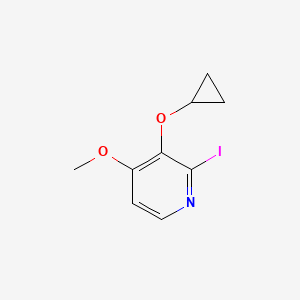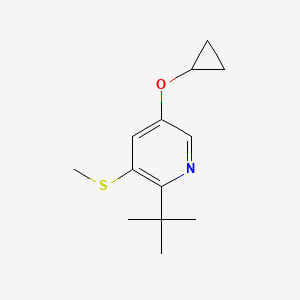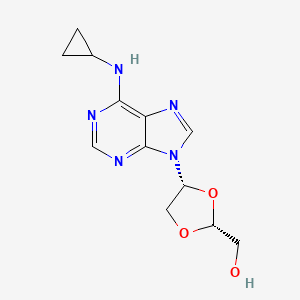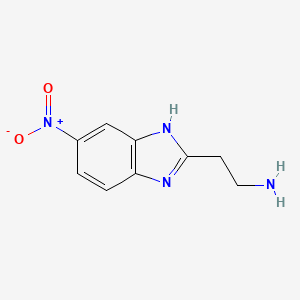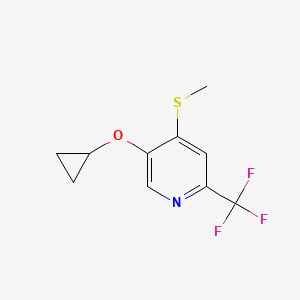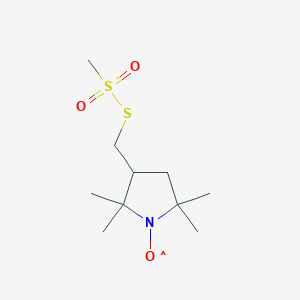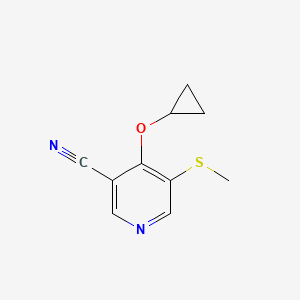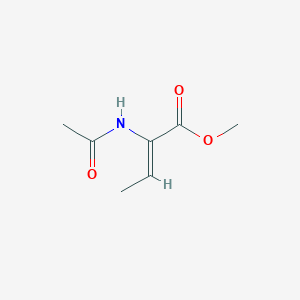
D-Selenocysteine.2HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Selenocysteine.2HCl: is a derivative of selenocysteine, which is known as the 21st proteinogenic amino acid. Selenocysteine is an analogue of cysteine, with selenium replacing the sulfur atom. This compound is significant due to its presence in various selenoproteins, which play crucial roles in biological systems, particularly in redox reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Selenocysteine.2HCl typically involves the use of dehydroalanine as a building block. Dehydroalanine can be converted to selenocysteine through a series of reactions involving selenophosphate synthetase and selenocysteine synthase .
Industrial Production Methods: Industrial production of this compound is challenging due to its susceptibility to air oxidation. The production process often involves solid-phase peptide synthesis (SPPS) and native chemical ligation (NCL) to incorporate selenocysteine into peptides . These methods ensure the stability and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: D-Selenocysteine.2HCl undergoes various chemical reactions, including oxidation, reduction, and substitution. The selenol group in selenocysteine is more acidic than the thiol group in cysteine, making it more reactive in nucleophilic exchange reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Arylation reactions can be performed using arylboronic acids.
Major Products: The major products formed from these reactions include selenocystine (oxidized form) and various arylated selenocysteine derivatives .
Scientific Research Applications
D-Selenocysteine.2HCl has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of D-Selenocysteine.2HCl involves its incorporation into selenoproteins, where it acts as a catalytic residue. The selenol group in selenocysteine is highly nucleophilic, allowing it to participate in redox reactions. This compound targets various enzymes, including glutathione peroxidases and thioredoxin reductases, which are involved in maintaining cellular redox homeostasis .
Comparison with Similar Compounds
Cysteine: Similar structure but contains sulfur instead of selenium.
Selenomethionine: Another selenium-containing amino acid, but with a different structure and function.
Selenocystine: The oxidized dimer form of selenocysteine.
Uniqueness: D-Selenocysteine.2HCl is unique due to its higher nucleophilicity and lower reduction potential compared to cysteine. These properties make it more effective in redox reactions and as a catalytic residue in enzymes .
Properties
Molecular Formula |
C3H8Cl2NO2Se |
|---|---|
Molecular Weight |
239.98 g/mol |
InChI |
InChI=1S/C3H6NO2Se.2ClH/c4-2(1-7)3(5)6;;/h2H,1,4H2,(H,5,6);2*1H/t2-;;/m1../s1 |
InChI Key |
ZDTVTQSGTMRCPU-YBBRRFGFSA-N |
Isomeric SMILES |
C([C@H](C(=O)O)N)[Se].Cl.Cl |
Canonical SMILES |
C(C(C(=O)O)N)[Se].Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,4R,5R)-2-[(4-chlorobenzoyloxy)methyl]-4-fluoro-5-hydroxy-4-methyloxolan-3-yl 4-chlorobenzoate](/img/structure/B14812692.png)
![1-(2-hydroxyoctyl)-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol](/img/structure/B14812696.png)
![2-{[4-(Propan-2-yloxy)benzyl]carbamoyl}benzoic acid](/img/structure/B14812699.png)
![2-({(E)-[2-(benzyloxy)phenyl]methylidene}amino)benzamide](/img/structure/B14812700.png)
